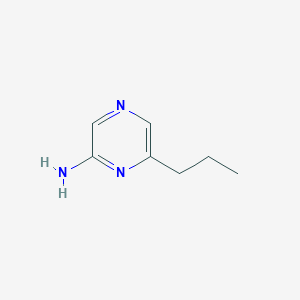

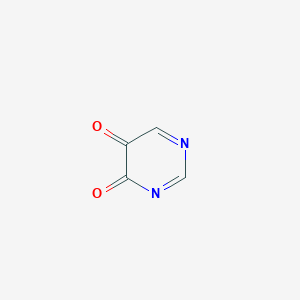

![molecular formula C24H30O7 B12302962 [8-[2-(3-Methylbutanoyloxy)propan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] 3-methylbutanoate](/img/structure/B12302962.png)

[8-[2-(3-Methylbutanoyloxy)propan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] 3-methylbutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La athamantina es un compuesto de furanocumarina de origen natural con la fórmula molecular C24H30O7. Se encuentra principalmente en plantas pertenecientes a la familia Apiaceae, como Peucedanum oreoselinum y Ammi visnaga . La athamantina es conocida por sus diversas actividades biológicas y ha sido objeto de varios estudios científicos debido a sus posibles propiedades medicinales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La athamantina se puede sintetizar a través de varias rutas químicas. Un método común implica la esterificación de 8,9-dihidro-8-hidroxi-2H-furo[2,3-h]-1-benzopiran-2-ona con ácido isovalérico . La reacción típicamente requiere el uso de un catalizador, como el ácido sulfúrico, y se lleva a cabo en condiciones de reflujo.

Métodos de producción industrial

La producción industrial de athamantina a menudo implica la extracción del compuesto de fuentes naturales. Las raíces de Peucedanum oreoselinum se utilizan comúnmente para este propósito. El proceso de extracción incluye la extracción con disolventes seguida de pasos de purificación como la cromatografía para aislar la athamantina en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones

La athamantina sufre varias reacciones químicas, que incluyen:

Oxidación: La athamantina se puede oxidar para formar diferentes derivados, que pueden exhibir actividades biológicas distintas.

Reducción: Las reacciones de reducción pueden modificar el anillo de furano, lo que lleva a la formación de dihidrofuranocumarinas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan con frecuencia.

Sustitución: Las reacciones de sustitución a menudo implican agentes halogenantes como el bromo o el cloro.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de la athamantina, cada uno con propiedades químicas y biológicas únicas .

Aplicaciones Científicas De Investigación

Química: La athamantina sirve como precursor para la síntesis de otras furanocumarinas y compuestos relacionados.

Mecanismo De Acción

La athamantina ejerce sus efectos a través de varios objetivos moleculares y vías. Induce la apoptosis (muerte celular programada) en las células cancerosas mediante la activación de vías de señalización celular específicas y factores de transcripción. Además, la athamantina puede inhibir el crecimiento de ciertos patógenos al interrumpir sus procesos celulares .

Comparación Con Compuestos Similares

La athamantina es parte de la familia de las furanocumarinas, que incluye otros compuestos como el psoraleno, la bergapten y la xanthotoxina . En comparación con estos compuestos, la athamantina es única debido a sus características estructurales específicas y sus distintas actividades biológicas. Por ejemplo:

Psoraleno: Conocido por sus propiedades fototóxicas y su uso en la fototerapia.

Bergapten: Exhibe fuerte fototoxicidad y se utiliza en el tratamiento de trastornos de la piel.

Xanthotoxina: También fototóxico y se utiliza en el tratamiento del vitiligo y la psoriasis.

La estructura y propiedades únicas de la athamantina la convierten en un compuesto valioso para futuras investigaciones y posibles aplicaciones terapéuticas.

Propiedades

IUPAC Name |

[8-[2-(3-methylbutanoyloxy)propan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] 3-methylbutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O7/c1-13(2)11-18(26)30-22-20-16(9-7-15-8-10-17(25)29-21(15)20)28-23(22)24(5,6)31-19(27)12-14(3)4/h7-10,13-14,22-23H,11-12H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLBOWKEQXYXSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1C(OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

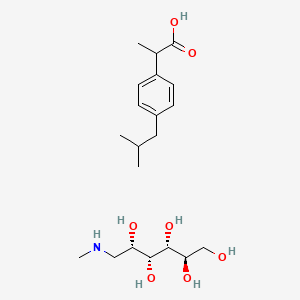

![5-(Difluoromethyl)-2-(ethylimino)-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B12302883.png)

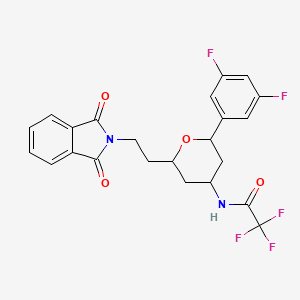

![(2R)-2-{[(3S)-2-[(tert-Butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}-2-phenylacetic acid](/img/structure/B12302896.png)

![6-Hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadecane-3,7-dione](/img/structure/B12302902.png)

![5-[2-(Furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-4a,6,7,8-tetrahydronaphthalene-1-carboxylic acid](/img/structure/B12302923.png)

![1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone](/img/structure/B12302925.png)

![1-[1-Hydroxy-3-methyl-6,8-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalen-2-yl]ethanone](/img/structure/B12302932.png)

![rac-3-((3R,4R)-4-amino-1-benzylpyrrolidin-3-yl)-N-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propanamide](/img/structure/B12302957.png)

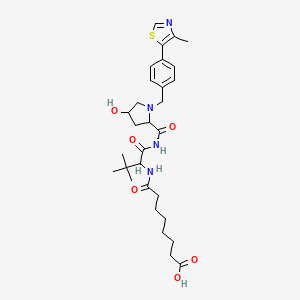

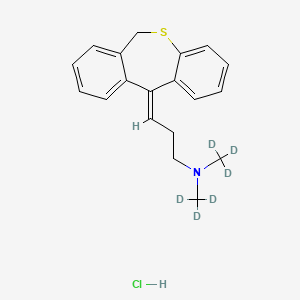

![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;2,3,4,5-tetrahydroxy-6-oxohexanoic acid](/img/structure/B12302959.png)